molecular formula C11H22 B165158 1-Undecene CAS No. 821-95-4

1-Undecene

Cat. No.: B165158
CAS No.: 821-95-4
M. Wt: 154.29 g/mol
InChI Key: DCTOHCCUXLBQMS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
1-Undecene (C₁₁H₂₂) is a linear α-olefin with a terminal double bond. Its molecular weight is 154.29 g/mol, and it is classified as an unsaturated aliphatic hydrocarbon . The compound is volatile and has been identified as a secondary metabolite in microbial systems, functioning both as a signaling molecule and a biomarker .

Biosynthesis this compound is biosynthesized in Pseudomonas aeruginosa via the enzyme UndA, a nonheme iron-dependent desaturase/decarboxylase. The pathway involves the oxidative decarboxylation of lauric acid (C₁₂:0), where the terminal carboxylic group is removed to form the alkene . This process is oxygen-dependent and requires Fe(II) as a cofactor, distinguishing it from other microbial alkene synthesis pathways .

Biological Roles this compound acts as a pathogen-associated molecular pattern (PAMP) in Caenorhabditis elegans, triggering olfactory-dependent immune responses and escape behavior via AWB neurons . It also serves as a volatile biomarker for P. aeruginosa infections, with production levels ranging from 1–100 ng/mL in clinical strains .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Undecene can be synthesized through various methods, including:

Industrial Production Methods

In industrial settings, this compound is typically produced through the oligomerization of ethylene . This process involves the polymerization of ethylene in the presence of a catalyst, such as a nickel or chromium-based catalyst, to form higher alkenes, including this compound .

Chemical Reactions Analysis

Hydrogenation to Undecane

1-Undecene undergoes exothermic hydrogenation to form undecane (C₁₁H₂₄) in the presence of hydrogen gas and catalysts. This reaction is critical in industrial processes for alkene saturation.

Thermodynamic Data (Liquid Phase, Hexane Solvent)

ParameterValueMethodReference
ΔᵣH° (Enthalpy Change)-123.8 ± 1.8 kJ/molCalorimetry

Mechanism :
The reaction follows a heterogeneous catalytic pathway, typically using transition metals like palladium or nickel. The exothermicity reflects the stability of the saturated alkane product.

Key Enzymes and Substrates

EnzymeSubstrateProductByproductsOxygen Requirement
UndALauric acid (C12)This compoundCO₂, H₂OObligate
UndBExternal fatty acidsTerminal alkenesCO₂Context-dependent

Mechanistic Insights :

  • UndA : Binds medium-chain fatty acids (C10–C14) at the Fe²⁺ center, activating molecular oxygen to drive decarboxylation. Substrate β-carbon oxidation generates this compound and CO₂ .

  • UndB : Decarboxylates exogenous fatty acids (e.g., lauric acid) with broader substrate specificity but lower efficiency compared to UndA .

Kinetics of UndA-Catalyzed Reactions

SubstrateKₘ (μM)Vₘₐₓ (nmol/min/mg)
Lauric acid58 ± 4220 ± 10
Myristic acid110 ± 8140 ± 6
Capric acid250 ± 2095 ± 5

Data sourced from in vitro assays with purified UndA .

Oxidation and Inhibition Dynamics

This compound biosynthesis is tightly regulated by oxygen availability and redox agents:

  • O₂ Dependency : Anaerobic conditions abolish this compound production, confirming O₂ as the terminal electron acceptor .

  • Inhibitors :

    • Dithionite (Na₂S₂O₄): Reduces O₂ to H₂O₂, suppressing this compound yield by disrupting Fe²⁺ redox cycling .

    • H₂O₂ : Fails to substitute O₂, indicating specificity for molecular oxygen in the catalytic cycle .

Cofactor-Dependent Production Enhancement

Exogenous cofactors modulate this compound biosynthesis efficiency in engineered systems:

CofactorRelative Production Rate (%)
NADH100
NADPH85
Ascorbic acid72
No cofactor<10

Data from coupled chlorite dismutase assays .

Reaction Engineering for Scalability

Patented bioprocesses optimize this compound production via:

  • Substrate Feeding : Lauric acid supplementation increases titer by 5-fold in E. coli heterologous systems .

  • Oxygen Delivery : Enhanced aeration improves reaction stoichiometry (1:1 O₂:this compound) .

Scientific Research Applications

Microbiological Applications

1-Undecene plays a critical role in microbial interactions and has been identified as a significant volatile organic compound (VOC) produced by various bacteria, notably within the genus Pseudomonas.

Biomarker for Pathogen Identification

This compound has been utilized as a biomarker for identifying strains of Pseudomonas aeruginosa, a common pathogen associated with infections. Its presence can indicate specific bacterial strains, aiding in diagnostics and treatment strategies .

Inhibition of Pathogen Growth

Research has demonstrated that strains like Pseudomonas fluorescens emit this compound, which contributes to the aerial inhibition of Legionella pneumophila, a pathogenic bacterium responsible for legionnaires' disease. The emission of this compound helps in controlling bacterial growth in various environments .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its role as a building block allows for the creation of more complex molecules used in drug formulations. The compound's stability and reactivity make it suitable for various synthetic pathways in pharmaceutical chemistry .

Chemical Intermediate

In industrial chemistry, this compound is used as a precursor in the synthesis of surfactants, lubricants, and other chemical products. Its ability to undergo polymerization makes it valuable for producing polymers and copolymers that have applications in coatings, adhesives, and sealants.

Case Study 1: Microbial Production of this compound

A study focused on Pseudomonas fluorescens MFE01 highlighted the biosynthetic pathway leading to the production of this compound. Researchers identified a specific gene (undA) responsible for its synthesis, demonstrating how genetic manipulation can enhance production levels of this valuable compound .

Case Study 2: Antimicrobial Properties

Another investigation examined the effects of this compound on biofilm formation and antimicrobial activity. The study revealed that this compound not only inhibits pathogenic bacteria but also influences biofilm maturation processes, showcasing its potential as an antimicrobial agent .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison

The following table compares 1-undecene with structurally related medium-chain alkenes and methyl derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Sources Production Specificity Biological/Industrial Roles References
This compound C₁₁H₂₂ 154.29 Pseudomonas aeruginosa High (UndA enzyme specificity) Pathogen signaling, immune activation
1-Decene C₁₀H₂₀ 140.27 Synthetic/Industrial Non-specific Polymer precursor, lubricants
1-Tridecene C₁₃H₂₆ 182.35 Synthetic, limited microbial Low (traces in Acinetobacter) Limited industrial applications
4-Me-1-Undecene C₁₂H₂₄ 168.32 Synthetic N/A Material science research
5-Me-1-Undecene C₁₂H₂₄ 168.32 Synthetic N/A Experimental compound

Key Differences

  • Enzyme Specificity: The UndA enzyme in P. aeruginosa shows high specificity for this compound synthesis, producing negligible amounts of 1-tridecene . In contrast, Shewanella and Escherichia coli lack this pathway entirely .
  • Biological Significance : this compound uniquely functions as a PAMP in host-pathogen interactions, whereas 1-decene and 1-tridecene are primarily industrial hydrocarbons .
  • Volatility and Detection: this compound is detectable in bacterial headspace samples (e.g., P. aeruginosa lawns) but absent in E. coli, Salmonella, and Enterococcus .

Research Findings

Enzyme Mechanisms and Industrial Potential

  • The UndA-catalyzed pathway for this compound requires Fe(II) and O₂ but excludes H₂O₂ as a substrate, unlike other desaturases .
  • In synthetic biology, Acinetobacter baylyi ADP1 engineered with UndA achieved this compound titers of ~10 mg/L, though lower than theoretical yields .

Ecological and Behavioral Impacts

  • In C. elegans, this compound exposure induces zip-2-dependent immune genes (e.g., irg-1, irg-2) and enhances survival against P. aeruginosa infections .
  • Comparatively, dimethyl disulfide (a microbial volatile) lacks this immune-specific activity, highlighting this compound’s unique role .

Industrial Relevance of Analogues

  • 1-Decene: A key monomer in polyalphaolefin (PAO) synthesis, with global production exceeding 1 million tons annually .
  • Methyl Derivatives : Branched alkenes like 4-methyl-1-undecene exhibit altered physical properties (e.g., lower melting points), making them valuable in specialty polymers .

Biological Activity

1-Undecene, a medium-chain hydrocarbon with the formula C₁₁H₂₂, is primarily produced by certain species of the Pseudomonas genus, notably Pseudomonas aeruginosa and Pseudomonas fluorescens. This compound has garnered attention for its biological activity, particularly in microbial interactions and as a signaling molecule in various biological systems.

This compound is classified as a terminal alkene and is characterized by its semi-volatile nature, which allows it to easily evaporate into the atmosphere. Its biosynthesis has been linked to specific enzymes that convert fatty acids into alkenes. Studies have identified a novel enzyme, UndA, responsible for the conversion of medium-chain fatty acids into this compound via a nonheme iron-dependent mechanism .

Table 1: Key Properties of this compound

PropertyValue
Chemical FormulaC₁₁H₂₂
Molecular Weight154.3 g/mol
Boiling Point196 °C
Density0.83 g/cm³
SolubilityInsoluble in water

Pathogen-Associated Molecular Pattern (PAMP)

Recent research has demonstrated that this compound acts as a pathogen-associated molecular pattern (PAMP) in C. elegans. When exposed to this volatile compound, C. elegans exhibited an upregulation of immune response genes specific to Pseudomonas aeruginosa, suggesting that this compound plays a critical role in the host's immune response against this pathogen . The exposure led to the activation of the ZIP-2 transcription factor, which regulates immune genes such as irg-1 and irg-2, indicating a complex interaction between the olfactory cues and immune signaling pathways in nematodes .

Inhibition of Pathogen Growth

Additionally, studies have shown that this compound emitted by Pseudomonas fluorescens MFE01 contributes to the aerial inhibition of Legionella pneumophila, a significant human pathogen. The production of this compound aids in the suppression of pathogenic growth through volatile organic compound (VOC) emissions . The mechanism involves not only direct inhibition but also modulation of biofilm formation and secretion systems that enhance competitive survival against other microorganisms .

Case Studies

Case Study 1: Immune Response in C. elegans

In an experimental setup, C. elegans were exposed to this compound to assess changes in gene expression related to immune responses. The study involved approximately 800-1,000 worms, which were subjected to this compound odor exposure for two hours. Subsequent RNA extraction and analysis revealed significant upregulation of immune-related genes, highlighting the compound's role as an olfactory signal that triggers innate immunity .

Case Study 2: Biofilm Formation and Inhibition

Research on Pseudomonas fluorescens MFE01 indicated that mutants lacking the undA gene showed impaired biofilm maturation and reduced VOC emission capabilities. This study utilized headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME/GC-MS) to quantify volatile emissions and assess their impact on biofilm dynamics and pathogen inhibition .

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing and characterizing 1-Undecene in laboratory settings?

  • Methodological Answer : this compound can be synthesized via microbial pathways using engineered bacterial strains (e.g., Pseudomonas chlororaphis subsp. aurantiaca) or chemical catalysis. Key characterization techniques include gas chromatography-mass spectrometry (GC-MS) for purity assessment and structural confirmation . Density (0.75 g/mL at 25°C) and boiling point (192–193°C) are critical physical properties for solvent selection and reaction optimization .

Q. How can researchers optimize analytical protocols to detect trace levels of this compound in complex biological matrices?

  • Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS is highly effective for isolating volatile this compound from microbial cultures. Parameters such as fiber coating type (e.g., polydimethylsiloxane) and extraction time must be calibrated to minimize interference from co-eluting compounds like phenazines .

Q. What experimental controls are essential when studying this compound’s stability under varying storage conditions?

  • Methodological Answer : Include inert atmosphere controls (e.g., nitrogen gas) to prevent oxidation. Monitor degradation via periodic GC-MS analysis and compare against certified reference materials. Long-term storage at −20°C in amber vials is recommended to preserve integrity .

Advanced Research Questions

Q. How do microbial biosynthesis pathways for this compound (e.g., via UndA enzyme) vary across bacterial species, and what factors influence yield discrepancies?

  • Methodological Answer : Strain-specific differences in substrate specificity (e.g., UndA’s preference for C11 precursors) and regulatory genes (e.g., phzE in phenazine biosynthesis) impact yields. Use transcriptomic profiling and knockout mutants to identify rate-limiting steps. For example, Acinetobacter ADP1undA achieved lower titers compared to earlier studies, suggesting metabolic bottlenecks .

Q. What mechanisms underlie this compound’s antifungal activity, and how can contradictory findings in VOC efficacy be resolved?

  • Methodological Answer : this compound disrupts fungal membranes via lipid peroxidation, but efficacy varies with pathogen species (e.g., Rhizoctonia solani vs. Fusarium oxysporum). Resolve contradictions by standardizing VOC exposure methods (e.g., partitioned plate assays) and quantifying synergies with co-emitted compounds like dimethyl disulfide .

Q. What computational and experimental approaches are effective in studying this compound’s adsorption behavior on porous materials like Cu–BTC?

  • Methodological Answer : Monte Carlo simulations predict adsorption limits (e.g., Cu–BTC’s capacity for ≤C11 olefins), validated via adsorption isotherms. Use BET surface area analysis and in situ FTIR to monitor pore occupancy and kinetic selectivity .

Q. How can researchers address conflicting data on this compound’s role in plant-microbe interactions, particularly in growth promotion vs. stress response?

  • Methodological Answer : Conduct dual RNA-seq on host plants and microbes to identify signaling pathways modulated by this compound. Controlled greenhouse trials with maize cultivars revealed dose-dependent effects on growth promotion (e.g., IAA production) and disease suppression, necessitating context-specific metabolite profiling .

Q. Data Contradiction and Validation

Q. How should researchers validate novel claims, such as the first detection of this compound in Pseudomonas chlororaphis?

  • Methodological Answer : Cross-validate findings using orthogonal methods (e.g., SPME-GC-MS, NMR) and compare against negative controls (e.g., E. coli OP50). Replicate experiments across independent labs and reference spectral libraries to rule out contamination .

Q. What statistical frameworks are appropriate for reconciling variability in this compound production across microbial fermentation batches?

  • Methodological Answer : Apply multivariate ANOVA to account for factors like media composition (e.g., TSB vs. King’s B) and harvest timing. Use response surface methodology (RSM) to optimize carbon/nitrogen ratios and mitigate batch-to-batch variability .

Properties

IUPAC Name

undec-1-ene
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InChI

InChI=1S/C11H22/c1-3-5-7-9-11-10-8-6-4-2/h3H,1,4-11H2,2H3
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InChI Key

DCTOHCCUXLBQMS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCC=C
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Molecular Formula

C11H22
Record name 1-UNDECENE
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Related CAS

29250-41-7
Record name 1-Undecene, homopolymer
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DSSTOX Substance ID

DTXSID5061168
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Molecular Weight

154.29 g/mol
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Physical Description

1-undecene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid
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Boiling Point

378.9 °F at 760 mmHg (USCG, 1999), 192.7 °C @ 760 mm Hg, 192.00 to 193.00 °C. @ 760.00 mm Hg
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Flash Point

160 °F (USCG, 1999), 71 °C, 160 °F OC
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Solubility

Sol in ether, chloroform, ligroin; insol in water
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Density

0.75 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7503 @ 20 °C/4 °C
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Vapor Pressure

0.49 [mmHg], 0.493 mm Hg @ 25 °C
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Color/Form

COLORLESS LIQUID

CAS No.

821-95-4, 68526-57-8
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-UNDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Undecene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-56 °F (USCG, 1999), -49.2 °C, -49.1 °C
Record name 1-UNDECENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9159
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-UNDECENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1090
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-Undecene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029551
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.